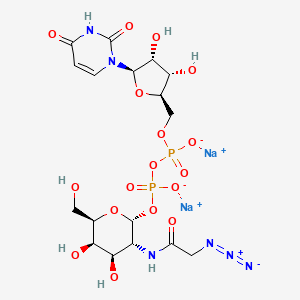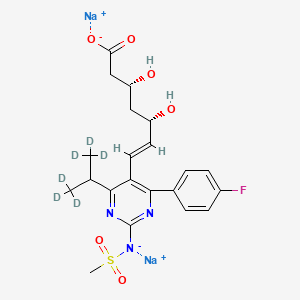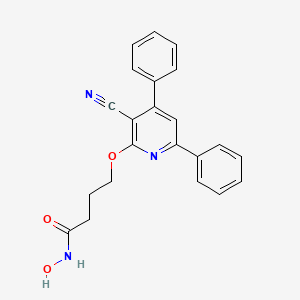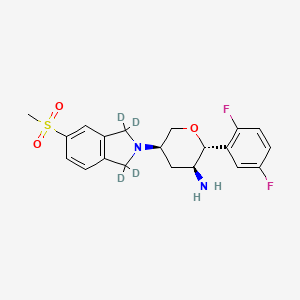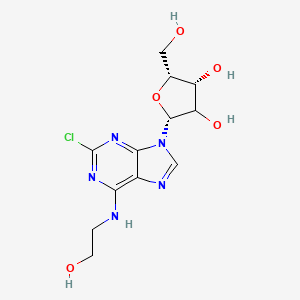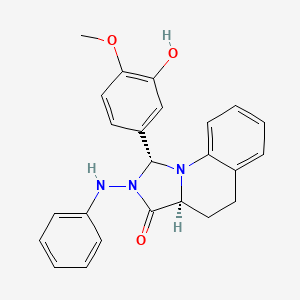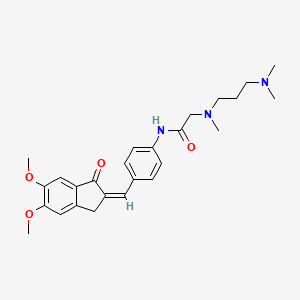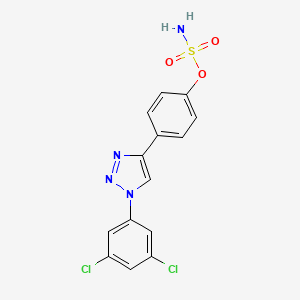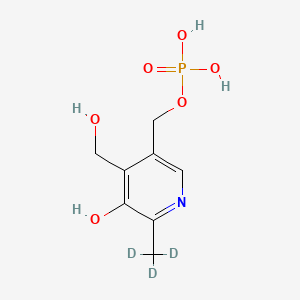
Topoisomerase II inhibitor 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Topoisomerase II inhibitor 4 is a compound that targets the enzyme topoisomerase II, which is crucial for DNA replication, transcription, and repair. This enzyme helps manage DNA topology by inducing transient double-strand breaks, allowing the passage of another DNA segment through the break, and then re-ligating the DNA strands. Inhibitors of topoisomerase II are significant in cancer therapy as they can disrupt the DNA replication process in rapidly dividing cancer cells, leading to cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase II inhibitor 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic route can vary depending on the desired structural features of the inhibitor. Common steps include:
Formation of the Core Structure: This often involves cyclization reactions to form the core heterocyclic structure.
Functionalization: Introduction of various functional groups through reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of topoisomerase II inhibitors involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Topoisomerase II inhibitor 4 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and acylating agents (e.g., acetic anhydride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds .
科学研究应用
Topoisomerase II inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the mechanisms of DNA replication and repair.
Biology: Employed in research on cell cycle regulation and apoptosis, particularly in cancer cells.
Medicine: Investigated as a potential anticancer agent due to its ability to induce DNA damage in rapidly dividing cells.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms
作用机制
Topoisomerase II inhibitor 4 exerts its effects by stabilizing the transient DNA-topoisomerase II complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering cell death. The molecular targets of this compound include the topoisomerase IIα and topoisomerase IIβ isoforms, which are essential for DNA replication and chromosome segregation .
相似化合物的比较
Similar Compounds
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad anticancer activity.
Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity
Uniqueness
Topoisomerase II inhibitor 4 is unique in its specific binding affinity and selectivity for the topoisomerase II enzyme. Unlike some other inhibitors, it may exhibit lower cytotoxicity and reduced side effects, making it a promising candidate for further development as an anticancer agent .
属性
分子式 |
C25H25N5O4 |
|---|---|
分子量 |
459.5 g/mol |
IUPAC 名称 |
7-hydroxy-1-[4-[(4-methylpiperazin-1-yl)methyl]anilino]-4-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C25H25N5O4/c1-28-10-12-29(13-11-28)15-16-2-4-17(5-3-16)26-21-8-9-22(30(33)34)24-23(21)25(32)19-14-18(31)6-7-20(19)27-24/h2-9,14,26,31H,10-13,15H2,1H3,(H,27,32) |
InChI 键 |
JWQPGKCTVPZVGK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC3=C4C(=C(C=C3)[N+](=O)[O-])NC5=C(C4=O)C=C(C=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



